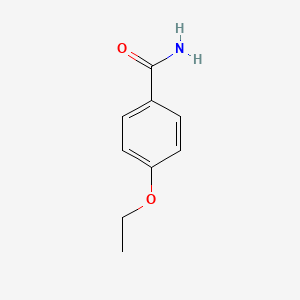

4-Ethoxybenzamide

Übersicht

Beschreibung

4-Ethoxybenzamide belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring . It has a molecular formula of C9H11NO2 .

Synthesis Analysis

This compound may be used in chemical synthesis studies . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid .Molecular Structure Analysis

The molecular formula of this compound is C9H11NO2 . It has a molecular weight of 165.2 .Wissenschaftliche Forschungsanwendungen

1. Carcinogenicity Studies

The carcinogenicity of 4-Ethoxybenzamide (also known as ethenzamide) was examined in a study with mice, revealing that it significantly enhances the development of hepatic cell tumors, particularly in male mice (Naito et al., 1986).

2. Pharmacokinetics Analysis

Research on the physiological pharmacokinetics of this compound was conducted to predict its concentrations in plasma and tissues. The study utilized in vitro data and physiological data to model the drug's behavior in the body (Lin et al., 1982).

3. Chemical Structure and Interactions

A study focused on the co-crystal solvate of 2-ethoxybenzamide with other compounds, analyzing its molecular assembly and hydrogen bonding. This research provides insights into the structural properties and interactions of this compound at the molecular level (Aitipamula et al., 2010).

4. Melanin Synthesis in Melanoma Cells

A study found that 2-Ethoxybenzamide significantly enhances melanin synthesis in B16F1 melanoma cells. This research suggests potential implications for the study of melanin synthesis mechanisms and related disorders (Sato et al., 2016).

5. Molecular Crystal Structure

An investigation into the crystal structure of 2-ethoxybenzamide revealed unique packing motifs and herringbone array patterns, contributing to the understanding of its solid-state chemistry (Pagola & Stephens, 2009).

6. Drug Metabolism Studies

Research on the in vitro and in vivo metabolism of ethoxybenzamide in rats focused on its oxidation process, providing essential data for understanding the drug's metabolism in the body (Lin et al., 1978).

7. Scintigraphy in Breast Cancer Detection

A study explored the use of a benzamide derivative in sigma receptor scintigraphy for visualizing primary breast tumors. This highlights a potential application of related benzamides in cancer diagnostics (Caveliers et al., 2002).

8. Molar Refraction and Polarizability Analysis

Research analyzed the molar refraction and polarizability of a benzamide derivative, contributing to the understanding of its chemical properties and interactions in solutions (Sawale et al., 2016).

9. Pharmacokinetic Computer Analysis

A study utilized a two-compartment model to analyze the disappearance of ethoxybenzamide from plasma, utilizing statistical and computational methods for pharmacokinetic analysis (Nogami et al., 1969).

Safety and Hazards

4-Ethoxybenzamide has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Wirkmechanismus

Target of Action

4-Ethoxybenzamide is a type of organic compound known as benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring . .

Mode of Action

It is known that benzamides, the class of compounds to which this compound belongs, can interact with various biological targets depending on their specific chemical structure .

Biochemical Pathways

It is known that benzamides can affect various biochemical pathways depending on their specific chemical structure .

Pharmacokinetics

It is known that benzamides can have various adme properties depending on their specific chemical structure .

Result of Action

It is known that benzamides can have various molecular and cellular effects depending on their specific chemical structure .

Action Environment

It is known that environmental factors can influence the action, efficacy, and stability of benzamides .

Biochemische Analyse

Biochemical Properties

4-Ethoxybenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes involved in deethylation processes. The compound’s interaction with these enzymes is crucial for its metabolic processing. For instance, the Michaelis-Menten constants for the deethylation of this compound have been determined through in vitro studies . These interactions highlight the compound’s role in enzymatic reactions and its importance in biochemical research.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior and function. For example, this compound has been shown to affect the concentrations of certain biomolecules within cells, thereby influencing cellular metabolism . These effects underscore the compound’s significance in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound exerts its effects at the molecular level by binding to specific enzymes, thereby influencing their activity. This binding can lead to either inhibition or activation of the enzymes, depending on the nature of the interaction. Additionally, this compound can cause changes in gene expression, further affecting cellular processes . These molecular interactions are key to understanding the compound’s biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects for this compound, beyond which the compound can cause significant toxicity . Understanding these dosage effects is essential for determining the safe and effective use of the compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its deethylation. The compound interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . The study of these metabolic pathways is important for understanding the compound’s role in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell . Studying the subcellular localization of this compound provides insights into its role in cellular processes.

Eigenschaften

IUPAC Name |

4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEIRPAUJXANCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204431 | |

| Record name | p-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55836-71-0, 27043-22-7 | |

| Record name | 4-Ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55836-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055836710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ar-ethoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

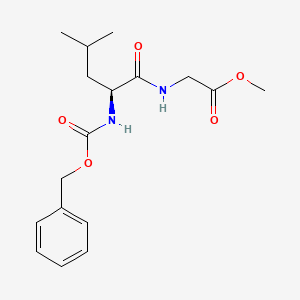

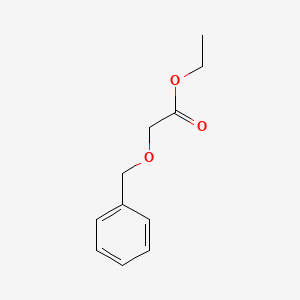

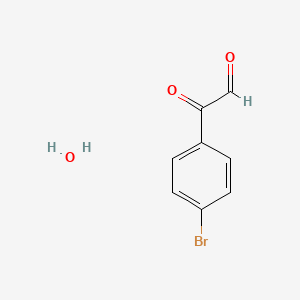

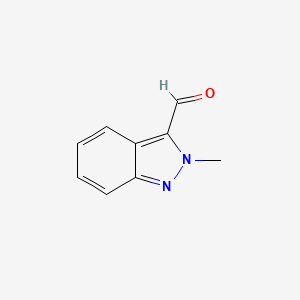

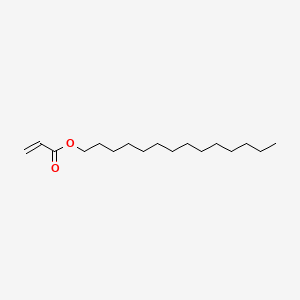

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.